molecular formula C26H36N6O7S B1676955 Napsagatran hydrate CAS No. 159668-20-9

Napsagatran hydrate

Cat. No. B1676955
M. Wt: 576.7 g/mol
InChI Key: LQROGLFHUNEOES-ZLLYMXMVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Napsagatran hydrate is a novel and specific thrombin inhibitor . It is actively excreted into the bile and urine of various species .

Scientific Research Applications

Pharmacokinetics and Pharmacodynamics

Napsagatran hydrate is a synthetic direct thrombin inhibitor studied for its interactions with other anticoagulants. A study by Faaij et al. (2001) found that while warfarin does not influence the pharmacokinetics of napsagatran, it significantly affects its pharmacodynamics, particularly the activated partial thromboplastin time (APTT) and prothrombin time (PT). This interaction is crucial in clinical settings when transitioning from direct thrombin inhibitors to full oral anticoagulant therapy.

Hepatic Transport and Pharmacokinetic Modeling

Napsagatran has been a subject of study in the field of mechanistic modeling of hepatic transport. Poirier et al. (2009) applied a mechanistic model to in vitro hepatic uptake transport data for napsagatran, using it as input for in vivo elimination simulations in a fully mechanistic physiologically based pharmacokinetic (PBPK) model. This study highlighted the accurate prediction of in vivo pharmacokinetic profiles and plasma clearances using scaled in vitro hepatic uptake transport parameters (Poirier et al., 2009).

Role in Emerging Anticoagulant/Antithrombotic Drug Classes

Napsagatran is part of a new class of anticoagulants known as small-molecule direct thrombin inhibitors. Hauptmann (2001) describes these compounds, including napsagatran, as having rapid hepato-biliary clearance and short half-lives, necessitating intravenous infusion for administration. These drugs produce stable and reversible anticoagulation, measurable by common coagulation assays (Hauptmann, 2001).

Clinical Applications and Challenges

Napsagatran's development for clinical use faced challenges, as noted by Bounameaux (2008). While it had potential in treating conditions requiring anticoagulation, the development of napsagatran ceased due to various factors. This review offers insights into the broader context of direct thrombin inhibitors in clinical practice and the challenges faced in developing and approving new anticoagulants (Bounameaux, 2008).

Safety And Hazards

Napsagatran hydrate is for research use only and not for human or veterinary use . In case of contact with skin or eyes, it is advised to rinse thoroughly with water . If swallowed or inhaled, medical attention should be sought .

properties

IUPAC Name

2-[[(2S)-4-[[(3S)-1-carbamimidoylpiperidin-3-yl]methylamino]-2-(naphthalen-2-ylsulfonylamino)-4-oxobutanoyl]-cyclopropylamino]acetic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N6O6S.H2O/c27-26(28)31-11-3-4-17(15-31)14-29-23(33)13-22(25(36)32(16-24(34)35)20-8-9-20)30-39(37,38)21-10-7-18-5-1-2-6-19(18)12-21;/h1-2,5-7,10,12,17,20,22,30H,3-4,8-9,11,13-16H2,(H3,27,28)(H,29,33)(H,34,35);1H2/t17-,22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYAMPCPJIDBUQW-ZLLYMXMVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=N)N)CNC(=O)CC(C(=O)N(CC(=O)O)C2CC2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)C(=N)N)CNC(=O)C[C@@H](C(=O)N(CC(=O)O)C2CC2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N6O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Napsagatran hydrate

CAS RN

159668-20-9
Record name Napsagatran [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159668209
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NAPSAGATRAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VL5IZU8PF8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
I vitro Activity, I vivo Activity
Number of citations: 0

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